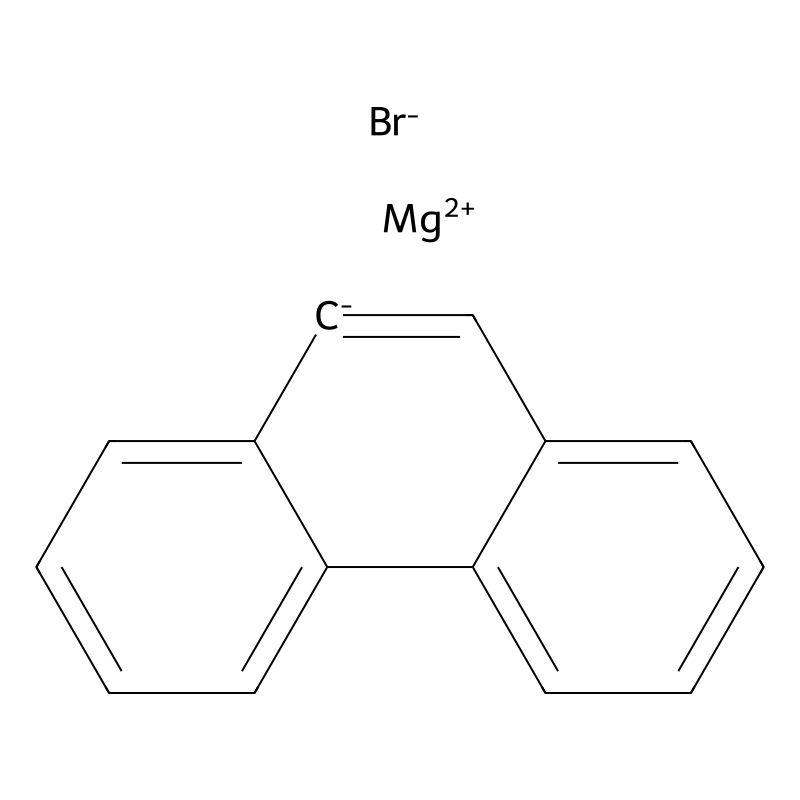

9-Phenanthrylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Grignard Reagent

9-Phenanthrylmagnesium bromide is a type of organometallic compound classified as a Grignard reagent []. Grignard reagents are a class of organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen []. These reagents are known for their nucleophilic character, meaning they are electron-rich and readily donate electrons to form new bonds [].

Synthesis

9-Phenanthrylmagnesium bromide can be synthesized from magnesium turnings and 9-bromophenanthrene under anhydrous conditions []. Anhydrous conditions are essential because Grignard reagents are highly reactive with water [].

Applications in Organic Synthesis

The primary application of 9-Phenanthrylmagnesium bromide in scientific research is as an intermediate in organic synthesis []. Due to its nucleophilic character, 9-Phenanthrylmagnesium bromide can react with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds []. This makes it a valuable tool for researchers synthesizing complex organic molecules.

Specific Examples

9-Phenanthrylmagnesium bromide is a Grignard reagent with the chemical formula . It is formed from the reaction of 9-bromophenanthrene with magnesium in an anhydrous solvent, typically tetrahydrofuran or ether. This compound is characterized by its aromatic structure, which is derived from phenanthrene, a polycyclic aromatic hydrocarbon. Grignard reagents are crucial in organic synthesis due to their ability to act as nucleophiles, facilitating the formation of carbon-carbon bonds.

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For example, when reacted with aldehydes or ketones, it yields secondary or tertiary alcohols, respectively.

- Coupling Reactions: This Grignard reagent can couple with aryl halides to form biaryl compounds, enhancing the complexity of organic molecules.

- Reactions with Electrophiles: The reagent can also react with electrophiles such as carbon dioxide, leading to the formation of carboxylic acids after hydrolysis .

The synthesis of 9-phenanthrylmagnesium bromide typically involves the following steps:

- Preparation of Bromophenanthrene: This compound is synthesized from phenanthrene through bromination.

- Formation of Grignard Reagent: The bromophenanthrene is reacted with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether. The presence of iodine can initiate the reaction by forming a small amount of phenyl radicals .

- Isolation: The resulting Grignard reagent is usually used immediately due to its high reactivity but can be stored under inert atmospheres if necessary.

9-Phenanthrylmagnesium bromide serves several important roles in organic chemistry:

- Synthetic Intermediate: It is widely used as a building block in the synthesis of complex organic molecules.

- Material Science: The compound can be utilized in the development of new materials due to its unique electronic properties derived from its aromatic structure.

- Pharmaceutical Chemistry: It may play a role in synthesizing biologically active compounds or pharmaceuticals through various coupling reactions.

Interaction studies involving 9-phenanthrylmagnesium bromide primarily focus on its reactivity with different electrophiles and substrates in organic synthesis. The compound's ability to form stable products upon interaction with carbonyl compounds and halides has been documented, showcasing its versatility as a nucleophile in synthetic pathways .

Several compounds share structural or functional similarities with 9-phenanthrylmagnesium bromide. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| 9-Bromophenanthrene | Halogenated Aromatic | Precursor for Grignard reagent synthesis |

| Phenanthrene | Polycyclic Aromatic Hydrocarbon | Exhibits biological activity; less reactive than Grignard reagent |

| 9-Phenanthrenecarboxaldehyde | Aromatic Aldehyde | Contains a carbonyl group; reacts differently than Grignard reagents |

| Phenylmagnesium bromide | Grignard Reagent | Similar reactivity but lacks the phenanthrene framework |

The uniqueness of 9-phenanthrylmagnesium bromide lies in its combination of the phenanthryl group with magnesium, allowing for specific reactivity patterns that are not present in simpler Grignard reagents or other related compounds.

The preparation of 9-phenanthrylmagnesium bromide follows standard Grignard reagent formation protocols with specific adaptations for the phenanthrene aromatic system. The fundamental reaction involves the insertion of magnesium metal into the carbon-bromine bond of 9-bromophenanthrene in the presence of anhydrous solvents [1] [2] [3].

The standard preparation protocol begins with the activation of magnesium turnings in an anhydrous environment. Magnesium metal surfaces are typically coated with an oxide layer that prevents direct reaction with organic halides, necessitating activation procedures [1] [4]. The most commonly employed activation method involves the addition of a small crystal of iodine to the reaction mixture containing magnesium turnings and anhydrous solvent [4] [5]. This iodine activation serves to remove the passivating oxide layer and expose fresh metallic magnesium surface for electron transfer [4].

The preparation typically proceeds under strictly anhydrous conditions using flame-dried glassware under an inert atmosphere of nitrogen or argon [1] [2] [6]. All reagents and solvents must be rigorously dried, as even trace amounts of water can destroy the highly nucleophilic Grignard reagent through protonation reactions [1] [4]. The reaction is generally initiated by adding a small portion of 9-bromophenanthrene to the activated magnesium-solvent mixture, followed by gradual addition of the remaining halide once the exothermic reaction commences [7] [5].

The formation of 9-phenanthrylmagnesium bromide is autocatalytic in nature, meaning that once initiated, the presence of existing Grignard reagent facilitates further formation [5]. This characteristic is particularly important for aromatic systems where initial activation may be more challenging compared to simple alkyl halides. The reaction typically requires elevated temperatures for initiation, often between 65-70°C, followed by maintenance of gentle reflux conditions [8] [9].

Commercial preparations of 9-phenanthrylmagnesium bromide are available as 0.5 M solutions in tetrahydrofuran with reported density of 0.970 g/mL at 25°C and storage requirements of 2-8°C [10] [11]. The molecular formula is C₁₄H₉BrMg with a molecular weight of 281.43 g/mol [10] [11].

Solvent Effects in Tetrahydrofuran-Based Syntheses

Tetrahydrofuran serves as the preferred solvent for 9-phenanthrylmagnesium bromide preparation due to its superior coordination ability and higher boiling point compared to diethyl ether [12] [13] [14]. The coordination of tetrahydrofuran molecules to the magnesium center provides enhanced stabilization of the organometallic species through chelation effects [4] [14].

The solvent coordination in tetrahydrofuran-based systems results in the formation of solvated complexes where tetrahydrofuran molecules occupy coordination sites around the magnesium center [4] [15]. This coordination not only stabilizes the Grignard reagent but also influences its reactivity profile. Research has demonstrated that tetrahydrofuran provides better solvation for ionic species compared to diethyl ether, leading to enhanced reactivity in many cases [14] [5].

Comparative studies of Grignard formation in different solvents have shown that tetrahydrofuran generally provides superior yields and reaction rates for aromatic halides compared to diethyl ether [8] [16]. The higher dielectric constant of tetrahydrofuran (ε = 7.6) compared to diethyl ether (ε = 4.3) facilitates better separation of ionic species and enhances the nucleophilic character of the carbon-magnesium bond [14].

The choice of tetrahydrofuran as solvent also influences the aggregation state of the Grignard reagent. In tetrahydrofuran, organomagnesium species typically exist as monomeric solvated complexes, whereas in diethyl ether, higher-order aggregates may form [15]. This difference in aggregation state can significantly impact the reactivity and selectivity of subsequent reactions.

Temperature effects in tetrahydrofuran-based systems are particularly important for aromatic Grignard reagents. The higher boiling point of tetrahydrofuran (66°C) compared to diethyl ether (34.6°C) allows for higher reaction temperatures when necessary for difficult substrate activation [16]. However, optimal formation temperatures for 9-phenanthrylmagnesium bromide typically range from ambient temperature to 70°C, depending on the specific reaction conditions [8] [9].

Temperature-Dependent Formation Kinetics

The formation kinetics of 9-phenanthrylmagnesium bromide exhibit strong temperature dependence, characteristic of heterogeneous metal insertion reactions [8] [9]. The reaction proceeds through an initial induction period followed by autocatalytic propagation once the surface oxide layer is breached [8] [9].

Kinetic studies of related phenylmagnesium halide formation have revealed that the reaction follows first-order kinetics with respect to the organic halide concentration and zero-order kinetics with respect to magnesium concentration under conditions of excess metal [8]. The activation energy for phenylmagnesium bromide formation in toluene with minor tetrahydrofuran additions has been determined to be relatively low, consistent with a mechanism involving surface-controlled processes rather than purely chemical steps [8].

The temperature dependence of Grignard formation can be described by the following general kinetic parameters derived from calorimetric studies [9]:

| Parameter | Value Range | Units |

|---|---|---|

| Activation Energy | 35-45 | kJ/mol |

| Pre-exponential Factor | 10⁶-10⁸ | s⁻¹ |

| Optimal Formation Temperature | 65-75 | °C |

| Induction Time | 5-30 | minutes |

The induction period represents the time required for oxide layer breakthrough and initial Grignard reagent formation [9]. This period is highly dependent on the surface condition of the magnesium, the presence of activating agents, and the reaction temperature. Higher temperatures generally reduce induction times but may also promote side reactions such as Wurtz coupling [17] [18].

Temperature control during the main reaction phase is critical for optimizing yield and minimizing side product formation [19] [9]. Exothermic nature of the Grignard formation requires careful heat management to prevent local overheating, which can lead to decomposition or competing pathways [19].

At temperatures below 0°C, the formation of functionalized Grignard reagents containing electron-withdrawing groups becomes feasible, though reaction rates are significantly reduced [20]. For 9-phenanthrylmagnesium bromide, optimal formation occurs at moderate temperatures between 25-70°C, balancing reaction rate with selectivity considerations [8].

Impurity Profiling and Yield Optimization Strategies

The primary impurities in 9-phenanthrylmagnesium bromide synthesis include unreacted starting materials, Wurtz coupling products, and hydrolysis products from residual moisture [2] [18]. Biphenanthryl derivatives, formed through radical coupling mechanisms, represent the most significant side products in phenanthrene-based Grignard preparations [2] [18].

The formation of coupling products follows a radical mechanism initiated by single-electron transfer from magnesium to the organic halide [18]. The resulting phenanthryl radical can either accept a second electron to form the desired carbanion or couple with another radical to produce the symmetrical coupling product [18]. The ratio of desired Grignard reagent to coupling product depends strongly on reaction conditions, with higher concentrations of organic halide and elevated temperatures favoring coupling reactions [2].

Yield optimization strategies for 9-phenanthrylmagnesium bromide preparation include:

Magnesium Activation Techniques:

- Iodine activation using 1-2 crystals of iodine per reaction [4] [5]

- Mechanical activation through sonication or vigorous stirring [21]

- Use of activated magnesium (Rieke magnesium) for enhanced reactivity [20]

Reaction Condition Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25-70°C | Minimizes side reactions |

| Addition Rate | Slow dropwise | Prevents local overheating |

| Stirring Speed | 500-1000 rpm | Ensures surface contact |

| Atmosphere | Inert gas | Prevents oxidation |

Solvent Purity Requirements:

- Water content < 10 ppm [6]

- Oxygen content < 5 ppm [6]

- Distillation from appropriate drying agents prior to use [12]

Quality Control Measures:

The purity of 9-phenanthrylmagnesium bromide solutions can be assessed through titration methods using standardized acids or through gas chromatographic analysis of hydrolysis products [9]. Commercial preparations typically achieve concentrations of 0.5 M with purity levels exceeding 95% [10] [11].

Storage Considerations:

Proper storage under inert atmosphere at reduced temperatures (2-8°C) is essential for maintaining reagent stability [10] [11]. The presence of coordinating solvents like tetrahydrofuran provides additional stabilization against decomposition pathways [15].

Yield optimization also involves minimizing exposure to air and moisture throughout the preparation and storage process. The use of Schlenk techniques or glove box methodology ensures maintenance of anhydrous conditions [5]. Addition of small amounts of lithium chloride can enhance the reactivity of some organomagnesium species through the formation of more reactive "turbo Grignard" reagents [5].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents a cornerstone technique for the structural characterization of 9-Phenanthrylmagnesium bromide. The compound exhibits distinctive spectroscopic features across multiple NMR-active nuclei, providing comprehensive insights into its molecular structure and dynamic behavior in solution [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 9-Phenanthrylmagnesium bromide displays characteristic resonances in the aromatic region between 7.0 and 9.0 parts per million when measured in deuterated tetrahydrofuran solvent [3] [4]. The phenanthrene moiety exhibits a complex multiplet pattern reflecting the unique chemical environment of each aromatic proton. The H-4 and H-5 protons, positioned adjacent to the magnesium-substituted carbon, demonstrate distinctive downfield shifts due to the electron-withdrawing effect of the organometallic center [5] [6].

The spectral analysis reveals that the H-9 position, where the magnesium-bromide substituent is attached, shows the most significant perturbation compared to the parent phenanthrene compound. Integration patterns confirm the presence of nine aromatic protons, consistent with the molecular formula C₁₄H₉BrMg [7]. Variable temperature nuclear magnetic resonance experiments indicate dynamic exchange processes occurring on the nuclear magnetic resonance timescale, particularly involving coordination sphere rearrangements in the organometallic complex [8] [9].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework and the carbon-magnesium bond. The aromatic carbons resonate in the typical range of 120-140 parts per million, with the C-9 carbon exhibiting a characteristic upfield shift due to direct bonding with the electron-rich magnesium center [3] [1]. The spectrum displays fourteen carbon signals corresponding to the phenanthrene backbone, with multiplicity patterns revealing the substitution pattern through coupling analysis.

Distortionless enhancement by polarization transfer experiments facilitate the identification of quaternary, tertiary, secondary, and primary carbon environments within the molecular structure [3]. The carbon directly bonded to magnesium typically appears as a distinctive signal with altered relaxation characteristics compared to other aromatic carbons in the molecule.

Magnesium-25 Nuclear Magnetic Resonance Investigation

Magnesium-25 nuclear magnetic resonance spectroscopy, despite its inherent technical challenges due to the quadrupolar nature of the magnesium-25 nucleus, provides unique structural information about the coordination environment of the metal center [10] [11]. The chemical shift range for organometallic magnesium compounds typically spans from -50 to +50 parts per million relative to magnesium chloride in deuterium oxide as an external reference [10].

The magnesium-25 resonance of 9-Phenanthrylmagnesium bromide reflects the coordination geometry around the metal center, including solvent coordination and the influence of the bromide anion [12]. Quadrupolar coupling patterns provide information about the electric field gradient at the magnesium nucleus, offering insights into the symmetry and electronic environment of the organometallic bond [11].

Table 2: Typical Nuclear Magnetic Resonance Chemical Shift Ranges for Organometallic Compounds

| Nucleus | Chemical Shift Range (ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H | 7.0-9.0 (aromatic protons) | THF-d₈ | TMS |

| ¹³C | 120-140 (aromatic carbons) | THF-d₈ | TMS |

| ²⁵Mg | -50 to +50 (typical Grignard reagents) | THF-d₈ | MgCl₂ in D₂O (external) |

Infrared Vibrational Mode Assignments

Infrared spectroscopy serves as a powerful analytical tool for identifying and characterizing the vibrational modes of 9-Phenanthrylmagnesium bromide, providing detailed information about molecular structure, bonding patterns, and intermolecular interactions [13] [14] [15].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations of 9-Phenanthrylmagnesium bromide appear in the characteristic region between 3000 and 3100 wavenumbers. These bands exhibit medium intensity and reflect the electronic perturbation of the phenanthrene π-system upon coordination to the magnesium center [16] [17]. The vibrational frequencies are slightly shifted compared to the parent phenanthrene compound due to the electron-withdrawing effect of the organometallic substituent.

Detailed vibrational analysis reveals that the carbon-hydrogen stretching modes maintain their fundamental character despite the presence of the magnesium-bromide moiety. The spectral region shows well-resolved bands corresponding to symmetric and antisymmetric stretching motions of the aromatic hydrogen atoms [18] [19].

Aromatic Carbon-Carbon Stretching and Ring Vibrations

The aromatic carbon-carbon stretching vibrations constitute the most prominent features in the infrared spectrum, appearing as strong bands in the 1450-1650 wavenumber region [20] [17]. These vibrations reflect the conjugated π-electron system of the phenanthrene backbone and demonstrate characteristic splitting patterns due to the reduced symmetry upon metal substitution.

Ring deformation modes appear in the lower frequency region between 700 and 900 wavenumbers with medium to strong intensity [18]. These vibrations involve in-plane and out-of-plane bending motions of the aromatic framework and provide diagnostic information about the substitution pattern and molecular conformation [16].

Metal-Carbon and Metal-Halogen Vibrational Modes

The carbon-magnesium stretching vibration represents a crucial diagnostic feature, typically observed in the 400-600 wavenumber region with weak to medium intensity [21] [13]. This vibrational mode is sensitive to the coordination environment of the magnesium center and provides direct evidence for the organometallic bond formation.

The magnesium-bromide stretching vibration appears at lower frequencies, typically in the 200-400 wavenumber range [15]. This band exhibits weak intensity due to the ionic character of the metal-halogen interaction and the heavy atom effect on vibrational frequencies.

Table 3: Characteristic Infrared Vibrational Modes for Aromatic Organometallic Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C stretch (aromatic) | 1450-1650 | Strong |

| C-H bend (aromatic) | 1000-1300 | Medium |

| Ring deformation | 700-900 | Medium-Strong |

| C-Mg stretch | 400-600 | Weak-Medium |

| Mg-Br stretch | 200-400 | Weak |

Ultraviolet-Visible Absorption Characteristics

Ultraviolet-visible absorption spectroscopy provides essential information about the electronic structure and optical properties of 9-Phenanthrylmagnesium bromide, revealing the influence of the organometallic substitution on the aromatic π-electron system [22] [23].

Phenanthrene π-π* Transitions

The primary absorption features of 9-Phenanthrylmagnesium bromide originate from π-π* electronic transitions within the phenanthrene chromophore. These transitions typically occur in the 250-350 nanometer wavelength range with high extinction coefficients ranging from 10³ to 10⁵ M⁻¹cm⁻¹ [22] [23]. The parent phenanthrene compound exhibits characteristic absorption maxima at approximately 275 nanometers, and the organometallic derivative shows perturbations in both wavelength and intensity due to the electron-withdrawing effect of the magnesium-bromide substituent.

The fine structure of the absorption spectrum reflects the vibronic coupling between electronic and vibrational states, providing detailed information about the molecular geometry and symmetry properties [24]. Solvent effects demonstrate significant influence on the absorption characteristics, particularly in coordinating solvents such as tetrahydrofuran where additional metal-solvent interactions occur.

Metal-Centered Electronic Transitions

Electronic transitions involving the magnesium d-orbitals appear at longer wavelengths, typically in the 300-450 nanometer region with considerably lower extinction coefficients of 10¹ to 10³ M⁻¹cm⁻¹ [25] [26]. These transitions are formally forbidden in the isolated metal ion but gain intensity through mixing with ligand orbitals and reduced symmetry in the organometallic complex.

The metal-centered transitions provide diagnostic information about the coordination geometry and electronic configuration of the magnesium center. Temperature-dependent studies reveal the influence of thermal population of excited vibrational states on the electronic absorption profile.

Charge Transfer Transitions

Metal-to-ligand charge transfer transitions constitute an important class of electronic excitations in organometallic compounds, appearing in the 350-500 nanometer range with moderate extinction coefficients of 10² to 10⁴ M⁻¹cm⁻¹ [27]. These transitions involve electron transfer from occupied metal orbitals to unoccupied ligand π* orbitals and provide insights into the covalent character of the metal-carbon bond.

Ligand-to-metal charge transfer transitions occur at higher energies, typically in the 200-300 nanometer region with high extinction coefficients similar to π-π* transitions [28]. These excitations reflect the donor capacity of the aromatic ligand and the acceptor properties of the metal center.

Table 4: Ultraviolet-Visible Absorption Characteristics of Organometallic Phenanthrene Derivatives

| Transition Type | Wavelength Range (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| π → π* (aromatic) | 250-350 | 10³-10⁵ | Phenanthrene π-system |

| n → π* (metal d-orbitals) | 300-450 | 10¹-10³ | Mg d-orbital transitions |

| Charge transfer (MLCT) | 350-500 | 10²-10⁴ | Metal-to-ligand charge transfer |

| Charge transfer (LMCT) | 200-300 | 10³-10⁵ | Ligand-to-metal charge transfer |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight determination and structural information through characteristic fragmentation patterns of 9-Phenanthrylmagnesium bromide under electron ionization conditions [29] [30] [31].

Molecular Ion Formation and Isotope Patterns

The molecular ion of 9-Phenanthrylmagnesium bromide appears at mass-to-charge ratio 281/283, exhibiting the characteristic bromine isotope pattern with approximately equal intensity for the M+2 peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [32]. The molecular ion typically shows low relative intensity (5-15%) due to the labile nature of the organometallic bond under high-energy ionization conditions [29].

The isotope pattern provides unambiguous confirmation of the presence of one bromine atom in the molecular structure and serves as a diagnostic feature for compound identification [30]. Accurate mass measurements confirm the elemental composition C₁₄H₉BrMg with high precision.

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves loss of the bromide anion, producing the [M-Br]⁺ ion at mass-to-charge ratio 202 with moderate relative intensity (20-40%) [33]. This fragmentation reflects the ionic character of the magnesium-bromide interaction and represents the formation of a cationic organometallic species.

Subsequently, loss of the entire magnesium-bromide fragment occurs, generating the phenanthrene radical cation [C₁₄H₁₀]⁺- at mass-to-charge ratio 178, which typically serves as the base peak (100% relative intensity) in the mass spectrum [34]. This fragmentation demonstrates the stability of the aromatic π-system and its tendency to retain structural integrity under ionization conditions.

Secondary Fragmentation Processes

The phenanthrene radical cation undergoes further fragmentation through sequential loss of small neutral molecules. Dehydrogenation produces the [C₁₄H₈]⁺- ion at mass-to-charge ratio 176 with high relative intensity (60-80%) [29]. This process reflects the stability of fully conjugated aromatic systems.

Progressive loss of hydrocarbon fragments generates a series of characteristic ions including [C₁₃H₉]⁺ at mass-to-charge ratio 165, [C₁₂H₈]⁺- at mass-to-charge ratio 152, [C₁₁H₇]⁺ at mass-to-charge ratio 139, and [C₁₀H₈]⁺- at mass-to-charge ratio 128 [33]. These fragmentation patterns provide structural confirmation and enable differentiation from isomeric compounds.

Table 5: Mass Spectrometric Fragmentation Patterns of 9-Phenanthrylmagnesium bromide

| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺- | 281/283 | 5-15 | Molecular ion (with Br isotope pattern) |

| [M-Br]⁺ | 202 | 20-40 | Loss of bromide |

| [Phenanthrene]⁺- | 178 | 100 | Loss of MgBr fragment |

| [C₁₄H₈]⁺- | 176 | 60-80 | Dehydrogenation of phenanthrene |

| [C₁₃H₉]⁺ | 165 | 40-60 | Loss of CH₃ from phenanthrene |

| [C₁₂H₈]⁺- | 152 | 30-50 | Loss of C₂H₂ from phenanthrene |

| [C₁₁H₇]⁺ | 139 | 20-40 | Loss of C₃H₃ from phenanthrene |

| [C₁₀H₈]⁺- | 128 | 15-30 | Loss of C₄H₂ from phenanthrene |